N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is a heterocyclic compound featuring a fused benzothiazole-dioxane core. Its structure includes a sulfonylbenzamide moiety substituted with a 2,6-dimethylmorpholine group. This compound is hypothesized to exhibit bioactivity due to structural similarities with known pharmacophores, such as benzothiazoles (associated with antitumor and antimicrobial properties) and morpholine derivatives (often linked to improved solubility and CNS penetration) .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-13-11-25(12-14(2)31-13)33(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-9-18-19(10-20(17)32-22)30-8-7-29-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJYGAETZHOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, morpholine, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for research and development.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The benzothiazole-dioxane core distinguishes this compound from other heterocyclic systems. For example:
- 1,2,4-Triazole Derivatives (e.g., compounds [7–9] from ): These feature a triazole ring instead of benzothiazole-dioxane. Triazoles are known for antimicrobial and antifungal activity but may lack the redox stability of benzothiazoles due to tautomerism (e.g., thione ↔ thiol equilibrium) .
- Benzothiazole Analogues (e.g., ): A related compound, N-(6,7-dihydro-[1,4]dioxino[2′,3′:4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide, shares the benzothiazole-dioxane core but replaces the dimethylmorpholine-sulfonylbenzamide with a methoxyphenylsulfonylacetamide group. This substitution likely reduces steric bulk and alters hydrogen-bonding capacity .
Substituent Analysis
Key substituents influence physicochemical and pharmacological properties:
Key Observations:
- Halogenated phenylsulfonyl groups () increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Spectral Characteristics
- IR Spectroscopy:
- NMR Spectroscopy:
- The 2,6-dimethylmorpholine substituent would produce distinct singlet(s) for methyl groups (δ ~1.2–1.5 ppm in ¹H-NMR) and morpholine protons (δ ~3.5–4.0 ppm) .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structural features contribute significantly to its biological activity:
- Molecular Formula : C16H19N3O5S2
- Molecular Weight : Approximately 397.5 g/mol
- Key Functional Groups :
- Benzothiazole Moiety : Known for diverse biological activities.
- Dioxin Structure : Imparts unique reactivity.
- Morpholine Ring : Enhances pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives exhibit significant antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and dihydroorotase. This inhibition can lead to the prevention of bacterial replication and survival .
- Anticancer Effects : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways related to cell survival and death .
- Anti-inflammatory Properties : The compound may also reduce the secretion of pro-inflammatory cytokines such as IL-1β, suggesting a role in modulating inflammatory responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antibacterial activity of various benzothiazole derivatives, including the target compound. Results indicated that it effectively inhibited bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin .
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Anti-inflammatory Effects
Research has shown that the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the expression of various pro-inflammatory genes. This suggests its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
